An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methoxypiperidin-2-one
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methoxypiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Methoxypiperidin-2-one (CAS Number: 25219-59-4). Due to a notable lack of experimentally derived data in publicly accessible literature, this guide combines reported data, predicted values, and generalized experimental protocols based on the synthesis of structurally related compounds. All data is presented to facilitate research and development in medicinal chemistry and drug discovery.
Core Chemical Properties
3-Methoxypiperidin-2-one is a heterocyclic organic compound featuring a piperidinone backbone with a methoxy substituent at the 3-position. Its core chemical and physical properties are summarized below. It is important to note that much of the quantitative data available is based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 129.16 g/mol | --INVALID-LINK-- |
| CAS Number | 25219-59-4 | --INVALID-LINK-- |
| IUPAC Name | 3-methoxypiperidin-2-one | N/A |
| Synonyms | 3-Methoxy-2-Piperidone, 3-Methoxy-2-piperidione, 3-Methoxy-2-oxopiperidine | --INVALID-LINK-- |
| Boiling Point | 112-116 °C (at 0.3 Torr) | --INVALID-LINK-- |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 15.54 ± 0.40 (Predicted) | --INVALID-LINK-- |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Chemical Structure
The structure of 3-Methoxypiperidin-2-one consists of a six-membered lactam ring with a methoxy group attached to the carbon atom adjacent to the carbonyl group.
Caption: 2D Structure of 3-Methoxypiperidin-2-one.
Spectral Data (Predicted)
No experimental spectral data for 3-Methoxypiperidin-2-one is readily available. The following table provides predicted spectral information.
| Spectrum Type | Predicted Data |
| ¹H NMR | Not available |
| ¹³C NMR | Not available |
| IR Spectrum | Not available |
| Mass Spectrum | Not available |
Safety and Handling
Based on the available Safety Data Sheet (SDS), 3-Methoxypiperidin-2-one is associated with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
Store in a well-ventilated place. Keep container tightly closed and stored in a dry, cool environment.
Experimental Protocols
A specific, validated experimental protocol for the synthesis of 3-Methoxypiperidin-2-one is not detailed in the surveyed literature. However, based on general synthetic strategies for related 3-alkoxy-2-piperidones and identified potential precursors, a generalized synthetic approach can be proposed. One plausible route involves the methoxylation of a suitable precursor such as 3-amino-2-piperidone or a derivative.
Generalized Synthesis of 3-Methoxypiperidin-2-one from 3-Amino-2-piperidone
This proposed protocol is based on analogous reactions and should be optimized and validated in a laboratory setting.
Objective: To synthesize 3-Methoxypiperidin-2-one via a diazotization reaction of 3-amino-2-piperidone followed by reaction with methanol.
Materials:
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3-Amino-2-piperidone hydrochloride
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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Methanol (MeOH), anhydrous
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
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Chromatography supplies (silica gel, appropriate eluents)
Procedure:
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Diazotization:
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Dissolve 3-amino-2-piperidone hydrochloride in dilute hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
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Methoxylation:
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In a separate flask, place a volume of anhydrous methanol and cool it in an ice bath.
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Slowly add the cold diazonium salt solution to the methanol. Gas evolution (N₂) should be observed.
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Allow the reaction mixture to slowly warm to room temperature and then stir for several hours or until the reaction is complete (monitored by TLC).
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Work-up and Extraction:
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Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
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Extract the aqueous mixture with dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Methoxypiperidin-2-one.
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Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for 3-Methoxypiperidin-2-one.
Biological Activity
There is currently no specific information in the public domain regarding the biological activity or signaling pathways associated with 3-Methoxypiperidin-2-one. However, the piperidine and piperidinone scaffolds are prevalent in a wide range of biologically active molecules and pharmaceuticals, suggesting that this compound could be a valuable building block in drug discovery programs.
Logical Relationships of Starting Materials
The proposed synthesis illustrates a logical progression from a readily available amino-substituted precursor to the desired methoxy-substituted product.
Caption: Relationship of precursors to the final product.
Conclusion
3-Methoxypiperidin-2-one is a chemical entity with established basic properties but a significant lack of in-depth experimental characterization in the public literature. This guide provides the most comprehensive information currently available, highlighting the need for further research to determine its physical, spectral, and biological properties. The provided generalized synthesis protocol offers a starting point for its preparation, which would enable such studies. Researchers and drug development professionals are encouraged to use this information as a foundation for further investigation into the potential applications of this compound.
